molecular formula C20H24O4 B3038642 Prionoid D CAS No. 879324-77-3

Prionoid D

Katalognummer: B3038642
CAS-Nummer: 879324-77-3
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: OCTDHGFZGVITEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Prionoid D is a compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . It is sourced from the roots of Salvia prionitis . It is a type of diterpenoid .


Molecular Structure Analysis

The molecular structure analysis of prion-like proteins is a challenging task. Techniques like solid-state nuclear magnetic resonance (SSNMR) are often used to investigate these insoluble, morphologically heterogeneous aggregates with poor crystallinity .


Chemical Reactions Analysis

The analysis of chemical reactions related to prion-like proteins is complex and involves a network of numerous molecular interactions . Tools like the interactive chemical reaction platform, SCAN, have been developed to analyze the chemical reaction path network .

Wissenschaftliche Forschungsanwendungen

Prionoid Proteins in Neurodegenerative Diseases

Prionoid proteins, including Prionoid D, play a crucial role in the pathogenesis of various neurodegenerative diseases (NDs) such as Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). Their behaviors in these diseases show common elements in pathogenesis, pathological effects, and protein-level activities. They extend their impact beyond the affected neurons to include glial cells and processes, resulting in a complicated system of disease progression. These prionoid proteins often exploit protective processes to promote the propagation of pathological protein aggregates (Wells, Brennan, Keon, & Saksena, 2019).

Transcellular Spread of Prionoids

Prionoids, like this compound, are known for their ability to spread from cell to cell, influencing the progression of complex diseases. This propagation model raises questions about how these bulky protein aggregates are released from cells and how they access other cells. The widespread existence of such prionoids challenges our understanding of basic cell biology and their role in disease mechanisms (Aguzzi & Rajendran, 2009).

Prionoid Behavior in Bacteria

In bacteria, the dynamics of transmission of prionoid-induced amyloidosis have been assessed using Escherichia coli as a model. The study of the bacterial prionoid RepA-WH1 revealed the coexistence of different types of amyloid aggregates within a genetically identical population and their propagation in sublineages. This research provides key insights into the biology of intracellular amyloid proteinopathies, a field relevant to understanding the behavior of prionoids like this compound (Gasset-Rosa et al., 2014).

Toxicity and Spread of Prionoids in Neurodegeneration

This compound and similar proteins are critical in the pathogenesis of neurodegenerative diseases. They propagate within the brain, impacting the overall system dysfunction seen in diseases like Alzheimer's and Parkinson's. However, they differ from traditional prions in certain aspects, such as their propagation mechanisms and transmission between individuals. This distinction led to the suggestion of naming these proteins 'prionoids' (Kara, Marks, & Aguzzi, 2018).

Role of Prionoids in Cell Biology

The aggregation of proteins like this compound is a hallmark of protein misfolding disorders, which lead to neurodegeneration when affecting the central nervous system. The principles governing their aggregation and propagation are remarkably consistent, and these protein aggregates can spread from cell to cell. However, most aggregates are not transmissible between individuals, distinguishing them from prions and thus, they are termed 'prionoids' (Aguzzi & Lakkaraju, 2016).

Wirkmechanismus

Target of Action

Prionoid D, like other prion-like proteins, primarily targets the cellular prion protein (PrP C) . The cellular prion protein is a normal protein encoded by the host genome . It plays a crucial role in the pathogenesis of prion diseases .

Mode of Action

This compound interacts with its target, the cellular prion protein, through a process known as conformational conversion . This process involves the this compound acting as an infectious template that recruits and converts the normal cellular prion protein into a pathogenic, misfolded isoform . This phenomenon of prion-like spread has also been observed in many other disease-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the accumulation and propagation of misfolded proteins in the brain . This is a common pathological hallmark shared by many neurodegenerative diseases . The misfolded proteins can induce the formation of protein aggregates such as amyloid plaques and neurofibrillary tangles .

Pharmacokinetics

It is known that prion-like proteins show remarkable resistance to proteases, heat, and decontamination methods . This resistance could potentially influence the bioavailability of this compound.

Result of Action

The action of this compound results in the formation of pathological aggregates of the cellular prion protein . These aggregates are resistant to proteases and have different biochemical properties compared to the normal cellular prion protein . The accumulation of these aggregates in the brain leads to neurodegenerative disorders .

Action Environment

Environmental factors can influence the action of this compound. Additionally, strain-specific differences in efficiency of infection by natural routes of infection can also select for prion strains .

Zukünftige Richtungen

Research on prion-like proteins is ongoing and could deepen our understanding of the pathogenesis of a broad spectrum of neurodegenerative conditions . There is also interest in the potential transmissibility of other pathogenic proteins associated with more common neurodegenerative disorders .

Eigenschaften

IUPAC Name

8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTDHGFZGVITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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